N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide
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Overview
Description
N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring and an aminoethyl side chain. The presence of these functional groups contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and ethylenediamine.
Condensation Reaction: The key step involves the condensation of 5-fluorouracil with ethylenediamine under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting normal cellular processes. Additionally, it may interact with nucleic acids, leading to alterations in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used as an anticancer agent.
Ethylenediamine: A simple diamine used in various chemical syntheses.
N-(2-aminoethyl)piperazine: A derivative of piperazine with similar structural features.
Uniqueness
N-(2-aminoethyl)-5-fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide is unique due to its combination of a fluorinated pyrimidine ring and an aminoethyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2-aminoethyl)-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN4O3/c8-4-3-12(6(14)10-2-1-9)7(15)11-5(4)13/h3H,1-2,9H2,(H,10,14)(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPASCEIICCWTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C(=O)NCCN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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